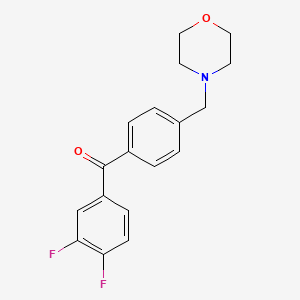

3,4-Difluoro-4'-morpholinomethyl benzophenone

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3,4-difluoro-4'-morpholinomethyl benzophenone follows established International Union of Pure and Applied Chemistry nomenclature principles. The official IUPAC name for this compound is (3,4-difluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone, which precisely describes the structural arrangement of functional groups within the molecular framework. This nomenclature system provides unambiguous identification by specifying the exact positions of substituents on the benzophenone core structure.

The compound carries the Chemical Abstracts Service registry number 898770-67-7, which serves as a unique identifier in chemical databases worldwide. The molecular formula C18H17F2NO2 indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 317.3 grams per mole. The systematic identification also includes the International Chemical Identifier key LVIZQAHCKFHQCJ-UHFFFAOYSA-N, which provides a standardized method for database storage and retrieval.

Alternative nomenclature variations include this compound and (3,4-difluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone, both of which convey the same structural information through slightly different systematic approaches. The compound classification places it within the benzophenone family, specifically as a substituted derivative featuring halogen and heterocyclic substituents that significantly influence its chemical and physical properties.

The structural representation through Simplified Molecular Input Line Entry System notation reads C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F, providing a linear encoding of the three-dimensional molecular structure. This systematic approach enables precise communication of molecular structure across different chemical information systems and facilitates computational analysis of structural features.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIZQAHCKFHQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642659 | |

| Record name | (3,4-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-67-7 | |

| Record name | Methanone, (3,4-difluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-morpholinomethyl benzophenone typically involves the substitution of morpholine on a difluorobenzene derivative. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, resulting in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to reduction using iron and ammonium chloride to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-4’-morpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3,4-Difluoro-4'-morpholinomethyl benzophenone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. The presence of fluorine atoms enhances its reactivity, making it suitable for multiple synthetic pathways .

Reagents in Chemical Reactions

This compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to form stable intermediates contributes to its effectiveness in synthetic chemistry .

Biological and Medicinal Applications

Drug Discovery and Development

The structural features of this compound make it a candidate for drug design. Researchers are investigating its potential as a lead compound in the development of pharmaceuticals with improved bioavailability and metabolic stability. The compound's interactions with biological targets can influence enzyme activity and receptor binding, making it relevant in medicinal chemistry .

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action is believed to involve modulation of specific molecular targets, which could lead to therapeutic applications in treating infections and cancer .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals. Its functional groups allow for the synthesis of polymers and advanced materials. The compound's reactivity makes it suitable for applications in coatings and other industrial products .

Cosmetic Formulations

There is growing interest in using this compound within cosmetic formulations due to its potential safety profile and effectiveness as a stabilizing agent or active ingredient. Safety assessments are ongoing to evaluate its suitability for consumer products .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Building block | Facilitates complex synthesis |

| Medicinal Chemistry | Drug discovery | Potential for improved bioavailability |

| Industrial Chemistry | Specialty chemicals | Suitable for polymers and coatings |

| Cosmetics | Active ingredient | Stabilizing properties |

Case Studies

-

Drug Design Case Study

In a study exploring new antimicrobial agents, researchers synthesized derivatives of this compound, assessing their efficacy against various bacterial strains. The results indicated promising activity, warranting further investigation into structure-activity relationships. -

Industrial Application Case Study

A company utilized this compound in developing a new line of eco-friendly coatings. The compound's reactivity allowed for the formulation of durable products while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-morpholinomethyl benzophenone is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms and the morpholinomethyl group can influence the compound’s binding affinity and selectivity towards biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Morpholinomethyl Benzophenone Analogues

Three isomers of 3,4-difluoro-4'-morpholinomethyl benzophenone share the same molecular formula (C₁₈H₁₇F₂NO₂) but differ in fluorine substitution patterns (Table 1, ):

| Compound | CAS No. | Fluorine Positions | Morpholinomethyl Position |

|---|---|---|---|

| This compound | 898770-67-7 | 3,4 on ring A | 4' on ring B |

| 3',5'-Difluoro-2-morpholinomethyl benzophenone | 898751-21-8 | 3',5' on ring B | 2 on ring A |

| 3,5-Difluoro-3'-morpholinomethyl benzophenone | 898792-32-0 | 3,5 on ring A | 3' on ring B |

Key Differences :

- Steric Accessibility: The 4'-morpholinomethyl group in the target compound offers less steric hindrance than the 3'-position isomer, favoring interactions in catalytic applications .

Non-Morpholinomethyl Analogues

2.4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone

- CAS No.: 898760-76-4

- Molecular Formula : C₁₆H₁₂F₂O₃

- Structural Difference: Replaces the morpholinomethyl group with a 1,3-dioxolane ring (Fig. 1b, ).

- Impact :

Discontinued Derivatives

Availability and Commercial Considerations

- The target compound and its isomers are listed as discontinued by suppliers like CymitQuimica (Ref: 10-F204244), though small quantities may be available through custom synthesis .

Biological Activity

3,4-Difluoro-4'-morpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with two fluorine substituents and a morpholinomethyl group. This unique arrangement enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The presence of fluorine atoms in the structure can influence the compound's electronic properties, enhancing binding affinity and selectivity towards molecular targets. Research indicates that this compound may modulate enzyme activity and affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell division.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast) | 3.8 | Inhibition of cell cycle progression |

| HT-144 (Melanoma) | 2.5 | Activation of pro-apoptotic pathways |

Antimicrobial Activity

Research also indicates potential antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anticancer Effects : A recent study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 60% compared to control groups when administered at optimal dosages over a period of four weeks .

- Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant bacteria.

Q & A

Q. How can solvent exchange rates be experimentally measured in solution-phase studies?

- Methodological Answer : Use 2D NMR (e.g., EXSY experiments) to quantify solvent-solute exchange kinetics. For benzophenones, deuterated solvents and variable-temperature NMR provide insights into hydrogen-bonding dynamics, complementing DFT-derived reaction field models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.